(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
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Description
Synthesis Analysis
This would typically involve a detailed step-by-step process of how to synthesize the compound from readily available starting materials. It would also include the conditions required for the synthesis such as temperature, pressure, and solvent, as well as the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant or a product.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and store the compound safely.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications of the compound, or new reactions or syntheses involving the compound.
properties
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride |
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